molecular formula C18H20N2O3S B2832357 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine CAS No. 875156-25-5

1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine

Cat. No.: B2832357
CAS No.: 875156-25-5
M. Wt: 344.43
InChI Key: HKIAWAYODUJCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of various derivatives of methanone compounds, including those related to (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, demonstrating their potential in herbicidal and insecticidal activities. For instance, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, featuring arylthio/sulfinyl/sulfonyl groups, showed favorable biological activities. The crystal structure of a related compound was reported, indicating the significance of arylsulfonyl moieties in these activities (Wang et al., 2015).

Chemical Synthesis and Modification

Studies have highlighted methods for the direct alkenylation of C(sp3)–H bonds using benzophenone and bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction facilitates the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner. The process enables the structural modification of molecules, enhancing their complexity and potential applications in natural products and pharmaceuticals (Amaoka et al., 2014).

Catalytic Activities

The encapsulation of oxidovanadium(V) complexes in zeolites has been explored for its catalytic activity in the oxidation of various substrates. The study illustrates the use of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone derivatives for the efficient catalytic oxidation of styrene, methyl phenyl sulfide, and diphenyl sulfide using H2O2, yielding significant reaction products. This research underscores the importance of such compounds in catalysis and potential industrial applications (Maurya et al., 2013).

Membrane Technology

The development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants highlights the application of methanone derivatives in creating membranes with good hydroxide conductivity and alkaline stability. These membranes exhibit potential for use in fuel cell technologies, demonstrating the versatility of methanone derivatives in advanced material sciences (Shi et al., 2017).

Molecular Structure and Hydrogen Bonding

The structural analysis of compounds related to (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone reveals complex hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability. These studies provide insights into designing compounds with desired properties for various scientific applications (Quiroga et al., 2010).

Mechanism of Action

Target of Action

The primary target of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation . Some derivatives of the compound have also been found to release moderate amounts of nitric oxide (NO), which may help decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone results in a decrease in the production of pro-inflammatory prostaglandins . This leads to a reduction in inflammation and associated symptoms. The compound’s potential to release NO may also help to decrease side effects associated with selective COX-2 inhibitors .

Action Environment

The action, efficacy, and stability of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone can be influenced by various environmental factors. For example, storage conditions can affect the stability of similar compounds . .

Properties

IUPAC Name

(2-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIAWAYODUJCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.